

(4-Bromobutyl)boronic acid synthesis pathways

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Compound of Interest

Compound Name: (4-Bromobutyl)boronic acid

Cat. No.: B1283012

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An In-depth Technical Guide to the Synthesis of **(4-Bromobutyl)boronic acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Bromobutyl)boronic acid is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.^[1] Its structure incorporates both a versatile boronic acid moiety and a terminal alkyl bromide.^[2] This dual functionality allows for orthogonal reactions, making it a valuable building block in the multi-step synthesis of complex molecules.^[2] The boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the terminal bromine serves as a leaving group for nucleophilic substitution.^{[1][2]} This guide provides a detailed overview of the primary synthetic pathways to **(4-Bromobutyl)boronic acid**, complete with experimental protocols, quantitative data, and process diagrams.

Chemical Identity:

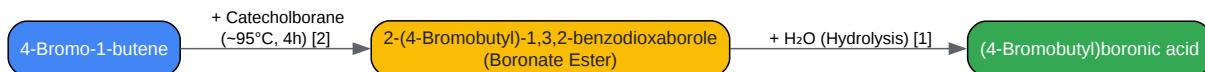
- IUPAC Name: **(4-bromobutyl)boronic acid**^[2]
- CAS Number: 61632-72-2^{[1][2]}
- Molecular Formula: C₄H₁₀BBrO₂^[2]
- Molecular Weight: 180.84 g/mol ^[2]

Core Synthesis Pathways

Two primary methods dominate the synthesis of **(4-Bromobutyl)boronic acid**: the hydroboration of an alkene precursor and the electrophilic trapping of an organometallic intermediate, typically a Grignard reagent.

Pathway 1: Hydroboration of 4-Bromo-1-butene

This is the most common and direct route, involving the anti-Markovnikov addition of a boron-hydrogen bond across the double bond of 4-bromo-1-butene.[1][3][4] The reaction typically employs a borane reagent like catecholborane, followed by hydrolysis of the resulting boronate ester to yield the final boronic acid.[1][2]



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Caption: Hydroboration pathway for **(4-Bromobutyl)boronic acid** synthesis.

This protocol is a synthesized representation based on common laboratory procedures.[2]

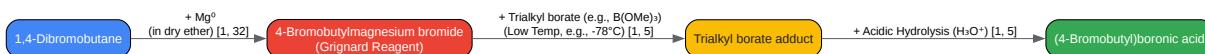
- Reaction Setup: To a dry, oven-baked flask under a nitrogen atmosphere, add 4-bromo-1-butene (1.0 equiv).
- Reagent Addition: Add catecholborane (1.0-1.2 equiv) dropwise to the flask while maintaining the inert atmosphere.
- Hydroboration: Heat the reaction mixture to approximately 95°C and stir for 4 hours.[2] Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Remove any unreacted starting materials by distillation under reduced pressure.
- Hydrolysis: The resulting crude boronate ester, 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, is then subjected to hydrolysis.[1] This is typically achieved by stirring the ester with water, often under acidic conditions to facilitate the cleavage and yield the free boronic acid.[1]

- Purification: The final product can be purified by crystallization or chromatography to yield **(4-Bromobutyl)boronic acid** as a solid.[2]

Parameter	Value / Conditions	Source
Starting Material	4-Bromo-1-butene	[2]
Key Reagent	Catecholborane	[1][2]
Reaction Temp.	~95°C	[2]
Reaction Time	4 hours	[2]
Key Steps	Hydroboration, Hydrolysis	[1]
Notes	The efficiency and yield are highly dependent on reaction conditions. Catalysts can be used for optimization.[1]	

Pathway 2: Grignard Reagent and Electrophilic Trapping

This classical method involves the formation of a nucleophilic organometallic species (a Grignard reagent) from a suitable alkyl halide, which is then reacted with an electrophilic boron source like a trialkyl borate.[1] For this specific synthesis, the Grignard reagent is typically prepared from 1,4-dibromobutane.



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Caption: Grignard pathway for **(4-Bromobutyl)boronic acid** synthesis.

This protocol is a general representation based on established methods for boronic acid synthesis via Grignard reagents.[1][5][6]

- Grignard Formation: Prepare the Grignard reagent by adding a solution of 1,4-dibromobutane (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) to magnesium turnings under an inert atmosphere. Careful control of stoichiometry is required to favor mono-addition.
- Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.1-1.5 equiv), in anhydrous THF.^{[1][5]} Cool this solution to a low temperature, typically -78°C, using a dry ice/acetone bath.^[5]
- Electrophilic Trapping: Add the freshly prepared Grignard reagent dropwise to the cold trialkyl borate solution, ensuring the internal temperature remains below -70°C.^{[1][5]} Stir the resulting mixture for 1-2 hours at this temperature.^[5]
- Warming and Hydrolysis: Allow the mixture to warm to room temperature and stir overnight.^[5] Quench the reaction by adding an aqueous acid solution (e.g., 3 N HCl) and stir for at least 30 minutes to ensure complete hydrolysis of the borate ester.^{[1][5]}
- Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified, often by crystallization, to yield pure **(4-Bromobutyl)boronic acid**.

Parameter	Value / Conditions	Source
Starting Material	1,4-Dibromobutane	[1]
Key Reagents	Magnesium (Mg^0), Trialkyl borate (e.g., $B(OMe)_3$)	[1] [5]
Reaction Temp.	-78°C to Room Temperature	[5]
Reaction Time	~12-16 hours (including overnight stir)	[5]
Key Steps	Grignard formation, Electrophilic trapping, Hydrolysis	[1]
Notes	This method is highly sensitive to moisture and requires strictly anhydrous conditions. [7]	

Alternative and Emerging Pathways

While less common for this specific molecule, other methods for creating alkylboronic acids are actively being researched and could be adapted.

- **Catalytic Borylation of Alkyl Halides:** Modern methods utilize transition metal catalysts (e.g., based on palladium, iron, or nickel) to couple alkyl halides directly with diboron reagents like bis(pinacolato)diboron (B_2pin_2).[\[8\]](#)[\[9\]](#) This approach can offer broad functional group tolerance.[\[8\]](#)
- **C-H Bond Activation/Borylation:** Direct borylation of $C(sp^3)-H$ bonds using iridium or rhodium catalysts is a powerful, atom-economical strategy.[\[10\]](#)[\[11\]](#) While selectivity can be a challenge, directing-group strategies are improving the precision of these transformations.[\[12\]](#)

Comparative Summary

Feature	Hydroboration Pathway	Grignard Pathway
Precursor	4-Bromo-1-butene	1,4-Dibromobutane
Key Reagents	Catecholborane (or other boranes)	Mg, Trialkyl borate
Key Intermediates	Boronate Ester	Grignard Reagent, Borate Adduct
Advantages	Generally higher yielding, more direct, good regioselectivity (anti-Markovnikov). ^[4]	Utilizes classical and well-understood organometallic chemistry; starting materials may be more accessible.
Disadvantages	Requires handling of borane reagents which can be sensitive.	Highly sensitive to moisture and air; potential for Wurtz coupling side products. ^{[6][7]}
Typical Conditions	Elevated temperature (~95°C)	Very low to ambient temperatures (-78°C to RT)

Conclusion

The synthesis of **(4-Bromobutyl)boronic acid** is most reliably achieved through the hydroboration of 4-bromo-1-butene, a method favored for its efficiency and selectivity. The Grignard pathway remains a viable, classic alternative, though it demands more stringent reaction conditions. Advances in transition-metal-catalyzed borylation present future opportunities for more streamlined and potentially more sustainable synthetic routes. The choice of pathway will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for particular reaction conditions.

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